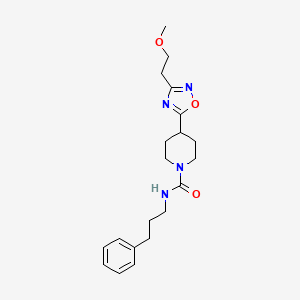

4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl group at the 4-position and an N-(3-phenylpropyl) chain. The oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the 2-methoxyethyl and phenylpropyl substituents may influence solubility and target interactions.

Properties

IUPAC Name |

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-26-15-11-18-22-19(27-23-18)17-9-13-24(14-10-17)20(25)21-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTONBMNSJOGRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step process involving the formation of oxadiazole and piperidine intermediates, followed by coupling reactions. Common reagents might include N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation and anhydrous solvents to avoid hydrolysis.

Industrial Production Methods: In an industrial setting, this synthesis would be scaled up using continuous flow reactors to ensure consistency, safety, and efficiency. The use of automated systems for reagent addition and monitoring reaction conditions is also key.

Chemical Reactions Analysis

Types of Reactions: It undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance, oxidation reactions can introduce new functional groups, whereas substitution reactions might alter the phenyl or piperidine rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminium hydride (LiAlH4). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to control reaction environment.

Major Products: Reaction products vary based on conditions but can include derivatives with modified electronic properties or increased bioactivity.

Scientific Research Applications

Chemistry: As a building block for more complex molecules, this compound finds utility in synthesizing diverse chemical libraries for drug discovery.

Biology: Its derivatives might display potent biological activities, making it a candidate for the development of new pharmaceutical agents.

Industry: It can be employed in materials science for creating polymers with unique properties or as a catalyst in organic transformations.

Mechanism of Action

Effects: The compound's mechanism often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways: Depending on its structure, it could interact with pathways involved in inflammation or cancer cell proliferation by inhibiting enzymes or blocking receptors.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)

- Key Features :

- Oxadiazole substituted with 4-fluorophenyl.

- Piperidine-1-carboxamide with 2-methylphenyl chain.

- Activity: High binding affinity to InhA (Mycobacterium tuberculosis enoyl-ACP reductase) with ΔG = -9.8 kcal/mol . Non-carcinogenic but hepatotoxic .

- ADMET :

- Drug-likeness score: 0.72; moderate aqueous solubility.

5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-Ylmethyl)-2H-Tetrazole (C29)

- Key Features :

- Tetrazole core with ethylphenyl and tetrazolylmethyl substituents.

- Activity: Binds EthR (ethionamide resistance regulator) with ΔG = -10.2 kcal/mol . Non-hepatotoxic and non-carcinogenic .

The 3-phenylpropyl chain may enhance lipophilicity compared to C22’s 2-methylphenyl, affecting membrane permeability.

Oxadiazole-Containing FLAP Inhibitors

BI 665915 (Compound 69)

- Structure :

- Oxadiazole linked to pyridyl and cyclopropylethyl groups.

- Activity :

- ADMET :

Comparison with Target Compound :

BI 665915’s pyridyl and cyclopropylethyl groups optimize FLAP binding, whereas the target compound’s phenylpropyl and methoxyethyl groups suggest divergent target selectivity (e.g., anti-TB vs. anti-inflammatory).

Piperidine-Carboxamide Derivatives

PF3845

N-(4-Bromophenyl)-2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine-1-Carboxamide

- Structure :

- Hypothesized Activity :

- Halogens may enhance binding to hydrophobic pockets but increase toxicity risk.

Its methoxyethyl group may confer better solubility than PF3845’s trifluoromethylpyridyl moiety.

Biological Activity

The compound 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide belongs to a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 328.41 g/mol. The presence of the oxadiazole ring is significant, as it is known to enhance biological activity due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂ |

| Molecular Weight | 328.41 g/mol |

| LogP | 2.5 |

| Polar Surface Area (Ų) | 80 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on related oxadiazole derivatives demonstrated that they act as tubulin inhibitors , disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Specifically, the compound showed an IC50 value of approximately 120 nM in antiproliferative assays against prostate cancer cell lines (DU-145) .

Case Study:

In a comparative analysis using leukemia cell lines, treatment with this class of compounds resulted in an increase in mitotic cells, suggesting effective disruption of normal cell division processes .

Antimicrobial Activity

The biological activity of the compound extends beyond anticancer effects; it also exhibits antimicrobial properties. Studies on structurally similar oxadiazole derivatives revealed potent activity against gram-positive bacteria, with some compounds showing better efficacy than traditional antibiotics .

Table 2: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative A | Bacillus cereus | 10 µg/mL |

| Oxadiazole Derivative B | Staphylococcus aureus | 15 µg/mL |

| Oxadiazole Derivative C | Escherichia coli | 20 µg/mL |

The mechanism by which the compound exerts its biological effects involves several pathways:

- Tubulin Binding: As a tubulin inhibitor, it binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitotic spindle formation during cell division.

- Cell Cycle Arrest: By disrupting microtubule dynamics, the compound induces apoptosis in cancer cells.

- Antimicrobial Action: The presence of the oxadiazole group enhances lipophilicity, allowing better penetration through bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.